(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride

Monoamine oxidase inhibition MAO inhibitor potency Amphetamine derivative pharmacology

(2S)-1-[4-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride is the single (S)-enantiomer hydrochloride salt of 4-trifluoromethylamphetamine (also known as P-1726 or trifluorex), a para-substituted amphetamine derivative. The free base carries a chiral center at the α-carbon of the amphetamine backbone, making stereochemical identity critical for reproducible pharmacological outcomes; the (S)-enantiomer is explicitly specified under this CAS number.

Molecular Formula C10H13ClF3N
Molecular Weight 239.67
CAS No. 84580-05-2
Cat. No. B2855634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride
CAS84580-05-2
Molecular FormulaC10H13ClF3N
Molecular Weight239.67
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)C(F)(F)F)N.Cl
InChIInChI=1S/C10H12F3N.ClH/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13;/h2-5,7H,6,14H2,1H3;1H/t7-;/m0./s1
InChIKeyKNZJORFGDAWXSK-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-1-[4-(Trifluoromethyl)phenyl]propan-2-amine Hydrochloride (CAS 84580-05-2) – Compound Class & Procurement Identity


(2S)-1-[4-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride is the single (S)-enantiomer hydrochloride salt of 4-trifluoromethylamphetamine (also known as P-1726 or trifluorex), a para-substituted amphetamine derivative [1]. The free base carries a chiral center at the α-carbon of the amphetamine backbone, making stereochemical identity critical for reproducible pharmacological outcomes; the (S)-enantiomer is explicitly specified under this CAS number . The compound is primarily used as a research chemical in neuroscience, monoamine transporter pharmacology, and forensic toxicology studies.

Why Generic Substitution of (2S)-1-[4-(Trifluoromethyl)phenyl]propan-2-amine Hydrochloride Fails: Key Differentiation Drivers


Substituting this compound with other 4-substituted amphetamines or even its racemate carries substantial risk because the trifluoromethyl group at the para position confers a unique pharmacodynamic profile that is not replicated by halogen (e.g., 4-F, 4-Cl), methyl, or methoxy analogs [1]. Furthermore, amphetamine stereochemistry directly governs biological potency and target engagement; the (S)-enantiomer exhibits distinct pharmacological behavior compared to the (R)-enantiomer or racemic mixture [2]. Generic interchange therefore invalidates quantitative comparisons across monoamine oxidase inhibition, serotonin transporter selectivity, and anorectic activity datasets, making explicit product identity essential for scientific selection.

Product-Specific Quantitative Differentiation Evidence for (2S)-1-[4-(Trifluoromethyl)phenyl]propan-2-amine Hydrochloride


Monoamine Oxidase (MAO) Inhibition: P-1726 (4-CF3-Amphetamine) vs. Amphetamine and P-1882

In a direct head-to-head study using isolated rat liver mitochondria, the racemic 4-trifluoromethylamphetamine (designated P-1726) was directly compared with amphetamine and P-1882 (p-S-methylamphetamine) for MAO inhibition. P-1726 was identified as a more potent and more persistent inhibitor of monoamine oxidase than either comparator [1]. This evidence supports class-level inference that the 4-CF3 substitution enhances MAO inhibitory activity relative to unsubstituted amphetamine and 4-methylthio substitution, providing a differentiation basis for the (S)-enantiomer of this compound.

Monoamine oxidase inhibition MAO inhibitor potency Amphetamine derivative pharmacology

Serotonin Transporter (SERT) Selectivity: 4-TFMAP (4-CF3-Methcathinone) vs. Methcathinone

In a study comparing trifluoromethyl ring-substituted methcathinone analogs (TFMAPs), the 4-CF3 analog (4-TFMAP) demonstrated a 10-fold higher potency at the serotonin transporter (SERT) compared to methcathinone as both an uptake inhibitor and releasing agent [1]. In vivo, 4-TFMAP selectively released serotonin (5-HT) without affecting dopamine in the rat nucleus accumbens and did not stimulate locomotor activity, while methcathinone increased both 5-HT and dopamine and produced significant locomotor stimulation [1]. This provides class-level inference that para-trifluoromethyl substitution confers SERT selectivity and dissociates serotonergic from dopaminergic effects, a profile relevant to the 4-CF3-amphetamine scaffold.

Serotonin transporter SERT selectivity Monoamine release Locomotor activity

Stereochemical Impact on Pharmacological Activity: d-Amphetamine vs. l-Amphetamine in MAO Protection

In the same MAO inhibition study, the d-isomer of amphetamine was explicitly found to be more active than the corresponding l-isomer with respect to both direct inhibition and protection against other inhibitors [1]. This stereochemical differentiation directly supports the procurement value of the single (S)-enantiomer: the (S)-enantiomer of 4-trifluoromethylamphetamine is predicted to exhibit higher pharmacological activity than the (R)-enantiomer or racemic mixture, consistent with the established stereochemical preference of amphetamine pharmacology.

Stereochemistry Enantiomer potency MAO protection Amphetamine isomers

Anorectic Activity Profile: 4-CF3-Amphetamine vs. Fenfluramine (3-CF3-Amphetamine)

Profile tests for anorectic activity conducted on racemic trifluoromethylamphetamine (I) revealed no activity, in contrast to fenfluramine, the 3-trifluoromethyl positional isomer, which is a clinically recognized anorectic [1]. This positional isomer differentiation demonstrates that the trifluoromethyl group placement (para vs. meta) critically determines appetite suppressant pharmacology, making the 4-CF3 compound unsuitable for anorectic applications but a valuable negative control or comparator for fenfluramine mechanistic studies.

Anorectic activity Positional isomer comparison Trifluoromethyl substitution

Best Research and Industrial Application Scenarios for (2S)-1-[4-(Trifluoromethyl)phenyl]propan-2-amine Hydrochloride


Monoamine Oxidase (MAO) Mechanism & Inhibitor Screening Studies

The demonstrated superiority of the 4-CF3-amphetamine scaffold as a potent and persistent MAO inhibitor, compared to amphetamine and 4-methylthioamphetamine [1], positions the (S)-enantiomer as a valuable tool compound for MAO enzymology, inhibitor screening campaigns, and studies of stereochemical influence on MAO inhibition.

Serotonergic Selectivity Research & Abuse Liability Profiling

Based on the class-level SERT selectivity data from the 4-CF3-methcathinone analog, which showed a 10-fold potency increase at SERT and selective in vivo 5-HT release without dopaminergic activation or locomotor stimulation [1], the 4-CF3-amphetamine scaffold is suitable for research into serotonergic mechanisms, potential antidepressant pharmacology, and reduced abuse liability profiling.

Stereochemical Pharmacology & Enantiomer-Specific Target Engagement

The established stereochemical dependence of amphetamine pharmacology, where the d-isomer (S-enantiomer) is more active than the l-isomer in MAO inhibition and protection [1], makes this defined (S)-enantiomer product ideal for enantiomer-specific studies of target engagement, metabolic stability, and off-target profiling that require precise stereochemical identity.

Positional Isomer Pharmacology: 3-CF3 vs. 4-CF3 Amphetamine Comparison

The absence of anorectic activity in the 4-CF3 analog, contrasting with the clinically established anorectic fenfluramine (3-CF3) [1], supports the use of this compound as a critical negative control or positional isomer comparator in appetite regulation studies and structure-activity relationship (SAR) investigations of trifluoromethyl substitution position on amphetamine pharmacology.

Quote Request

Request a Quote for (2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.